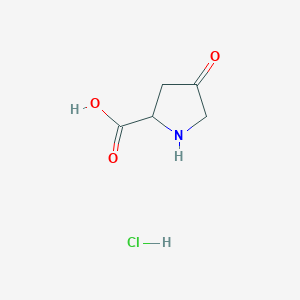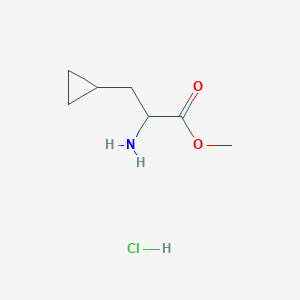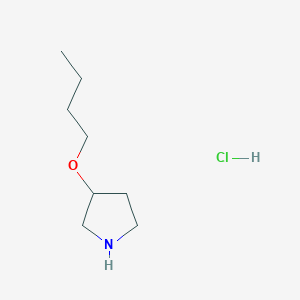
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as 1-Methyl-2-(2,3-dichlorophenyl)prop-2-en-1-one, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 270.07 g/mol. It is soluble in organic solvents and has a melting point of approximately 81°C.
Aplicaciones Científicas De Investigación
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one(2,3-dichlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which plays a role in drug metabolism. In addition, it has been used as a substrate for the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been used as a model compound for the study of the structure and function of membrane transporters.
Mecanismo De Acción
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one(2,3-dichlorophenyl)prop-2-en-1-one acts as an inhibitor of the enzyme CYP2C9 by competing with the substrate for the active site of the enzyme. The inhibition of CYP2C9 results in decreased metabolism of the substrate and a consequent increase in its concentration in the body.
Biochemical and Physiological Effects
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one(2,3-dichlorophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C9, which is involved in the metabolism of certain drugs and environmental pollutants. In addition, it has been shown to increase the levels of certain hormones, such as cortisol, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one(2,3-dichlorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive, and it is easily synthesized from commercially available starting materials. In addition, it is relatively stable, and it is soluble in organic solvents. However, there are some limitations to its use in laboratory experiments. It is toxic and can be irritating to the skin and eyes, and it can be volatile, so precautions must be taken when handling it.
Direcciones Futuras
There are a variety of possible future directions for research involving (E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one(2,3-dichlorophenyl)prop-2-en-1-one. These include further research into its mechanism of action, its effects on other enzymes, its effects on gene expression, and its potential applications in drug development and drug delivery. In addition, further research is needed to determine its potential toxicity and its potential for bioaccumulation.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-10-9-12(6-7-14(10)19)15(20)8-5-11-3-2-4-13(17)16(11)18/h2-9,19H,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQDRQUUFJDFPC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)



